Acridine, 10-ethyl-9,10-dihydro- is an organic compound belonging to the acridine family, characterized by its nitrogen heterocyclic structure. Its molecular formula is and it has a molar mass of approximately 209.29 g/mol. This compound features a dihydro configuration, indicating the presence of two additional hydrogen atoms compared to its fully aromatic counterpart, acridine. The structure of acridine itself is planar and resembles that of anthracene with one central carbon atom replaced by nitrogen. The compound is known for its mild basicity and potential biological activities, making it a subject of interest in various scientific fields .
Acridine derivatives have shown significant biological activities. Notably:
The synthesis of acridine, 10-ethyl-9,10-dihydro- can be achieved through various methods:
Acridine and its derivatives find applications across various fields:
Interaction studies involving acridine compounds often focus on their effects on DNA and cellular processes:
Several compounds share structural similarities with acridine, 10-ethyl-9,10-dihydro-. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acridine | Parent compound; fully aromatic structure | |
| 9,10-Dihydroacridine | Reduced form of acridine without ethyl group | |
| Acridone | Contains a carbonyl group at position 9 | |
| 9-Ethylacridine | Ethyl group at position 9 instead of 10 | |
| Acridinone | Contains an oxo group at position 9 |
Acridine, 10-ethyl-9,10-dihydro-, stands out due to its specific ethyl substitution at the tenth position and its dihydro configuration, which influences both its chemical behavior and biological activity compared to other similar compounds .
The Bernthsen acridine synthesis, first reported in 1884, represents a foundational method for constructing acridine frameworks through the condensation of diphenylamine with carboxylic acids using zinc chloride at elevated temperatures [1]. The original protocol required harsh conditions with temperatures ranging from 200-270°C and reaction times extending to 24 hours [1]. However, significant modifications have enhanced the accessibility and efficiency of this classical transformation for synthesizing 10-ethyl-9,10-dihydroacridine derivatives.
The most significant advancement came in 1961 when Popp introduced polyphosphoric acid as both solvent and acid catalyst, dramatically reducing reaction times from 24 hours to 15 minutes [1]. This modification proved particularly beneficial for electron-rich substrates such as para-aminobenzoic acid derivatives, which failed under the original zinc chloride conditions [1]. The polyphosphoric acid protocol enabled the synthesis of previously inaccessible acridine analogs while maintaining good yields.
Microwave-assisted synthesis emerged as another crucial modification, offering both improved yields and significantly reduced reaction times [2]. Under microwave irradiation, reactions between diarylamines and carboxylic acids in the presence of zinc chloride proceeded to completion within several minutes, representing a remarkable acceleration compared to conventional heating [2]. The microwave protocol demonstrated broad substrate scope, accommodating both aromatic and aliphatic carboxylic acids with good yields [2].
Recent developments have introduced para-toluenesulfonic acid as an alternative catalyst, expanding the reaction scope to include electron-deficient carboxylic acids that were previously problematic [1]. This modification, combined with microwave heating, achieved excellent selectivity and yields for various substituted acridines [1]. The optimized conditions typically employ a 1:1:1 molar ratio of starting materials with reaction temperatures of 45°C under reflux conditions for 23 hours, achieving 100% selectivity [3].
Table 1: Bernthsen Synthesis Modifications and Performance
| Modification | Catalyst | Temperature (°C) | Time | Yield Range (%) | Substrate Scope |
|---|---|---|---|---|---|
| Original | Zinc chloride | 200-270 | 24 h | 30-60 | Limited |
| Polyphosphoric acid | Polyphosphoric acid | 145 | 15 min | 60-85 | Electron-rich |
| Microwave-assisted | Zinc chloride | 200 | 5-10 min | 70-90 | Broad |
| para-Toluenesulfonic acid | para-Toluenesulfonic acid | 45 | 23 h | 85-100 | Electron-deficient |
Radical cyclization methodologies employing tributyltin hydride and azobisisobutyronitrile systems represent a powerful approach for constructing the dihydroacridine framework [4]. Tributyltin hydride functions as an effective radical reducing agent due to the relatively weak tin-hydrogen bond strength of 74 kcal/mol, which undergoes facile homolytic cleavage [4]. The azobisisobutyronitrile serves as the radical initiator, generating the initial radical species necessary for the cyclization cascade [4].
The mechanism proceeds through intramolecular cyclization pathways that preferentially form five-membered rings, although six-membered ring formations leading to dihydroacridine structures are also achievable under appropriate conditions [4]. The radical cyclization demonstrates excellent chemoselectivity, with vinyl radicals showing enhanced reactivity compared to alkyl radicals, facilitating efficient ring closure [4]. The reaction conditions typically require elevated temperatures and inert atmosphere to prevent unwanted side reactions.
Research has demonstrated that tributyltin hydride-mediated cyclizations can achieve yields up to 76% for substituted heterocyclic compounds when optimized reaction conditions are employed [5]. The introduction of substituents alpha to nitrogen significantly improves cyclization yields by influencing amide conformer populations [5]. Reactions carried out in boiling toluene generally provide superior yields compared to those conducted in boiling benzene [5].
The stereochemical outcome of these cyclizations shows a strong preference for trans-isomers, consistent with thermodynamic control through reversible cyclization pathways [5]. However, the presence of radical-stabilizing groups on alkene acceptors can alter this selectivity, leading to increased formation of kinetic cis-products due to slower radical ring-opening reactions [5].
Table 2: Radical Cyclization Optimization Data
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Trans:Cis Ratio |
|---|---|---|---|---|
| Benzene | 80 | 12 | 45-60 | 3:1 |
| Toluene | 110 | 8 | 60-76 | 4:1 |
| Xylene | 140 | 6 | 55-70 | 3.5:1 |
Recent advances in acridine synthesis have leveraged the synergistic combination of photoexcitation of ortho-alkyl nitroarenes with copper-mediated cascade annulation, offering a modular approach to diverse acridine derivatives [6] [7]. This methodology begins with photo-excitation of easily accessible ortho-alkyl nitroarenes, which are readily obtained through coupling reactions between alkyl halides and ortho-nitroaryl boronic acids [7].
The photoexcitation process initiates intramolecular hydrogen atom transfer and oxygen relocation, generating key amine intermediates that serve as substrates for subsequent copper-mediated transformations [7]. The copper-induced cascade encompasses multiple mechanistic steps including Chan-Lam amination, Friedel-Crafts acylation, and aromatization, culminating in the formation of acridine derivatives through a one-pot process [7].
This approach demonstrates remarkable versatility in accommodating various substitution patterns, enabling the synthesis of unsymmetric and multi-substituted derivatives that are challenging to access through conventional methods [6]. The modular nature allows for systematic variation of substituents in the precursor ortho-alkyl nitroarenes, translating directly to structural diversity in the final acridine products [7].
The methodology has proven particularly effective for synthesizing acridinium salts with exceptional oxidative strength in their excited states, exhibiting reduction potentials ranging from 2.08 to 3.15 volts [7]. These photophysical properties significantly outperform many established photocatalysts, making the resulting acridinium salts valuable for photochemical applications [7].
Experimental optimization studies have established optimal reaction conditions involving specific copper catalysts and controlled atmosphere requirements [8]. The cascade cyclization promoted by copper acetate under oxygen atmosphere proceeds efficiently with a wide range of substituted substrates, including halogenated and highly substituted derivatives [8].
Table 3: Photoexcitation-Copper Cascade Performance
| Substrate Type | Reaction Time (h) | Yield (%) | Selectivity | Applications |
|---|---|---|---|---|
| Electron-rich | 6-12 | 75-85 | >95% | Photocatalysts |
| Electron-neutral | 8-15 | 70-80 | >90% | Materials |
| Electron-poor | 12-18 | 65-75 | >85% | Pharmaceuticals |
| Halogenated | 15-20 | 60-70 | >80% | Advanced materials |
The synthesis of 10-ethyl-9,10-dihydroacridine derivatives requires specific alkylation and reduction strategies that selectively introduce the ethyl substituent at the nitrogen position while maintaining the dihydro character of the central ring [9]. Multiple synthetic pathways have been developed to achieve this transformation, each offering distinct advantages in terms of selectivity, yield, and operational simplicity.
Direct alkylation approaches typically begin with acridine substrates that are first reduced to the corresponding acridan derivatives using suitable reducing agents [9]. The reduction step converts the aromatic acridine system to the corresponding 9,10-dihydro derivative, providing a nucleophilic nitrogen center amenable to alkylation [9]. Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation under controlled conditions [10].
The alkylation step employs ethyl halides or ethyl sulfonates as alkylating agents, with the reaction typically conducted in ionic liquid solvents to enhance selectivity and yield [9]. The use of ionic liquids has proven particularly beneficial, providing improved reaction rates and suppressing competing side reactions that can occur in conventional organic solvents [9]. Following alkylation, oxidation regenerates the aromatic acridinium system if desired, or the dihydro form can be maintained depending on the target structure [9].
Alternative pathways involve catalytic double hydroarylation reactions using electrophilic phosphonium catalysts [11]. These methodologies enable the direct formation of 9,9-disubstituted 9,10-dihydroacridine derivatives through reactions between alkynes and diarylamines [11]. The electrophilic pyridinium-substituted phenoxyphosphonium dication catalyst demonstrates excellent performance in promoting these transformations [11].
Modular one-pot synthesis approaches have been developed featuring selective ortho-carbon alkenylation of diarylamines with aryl alkynes, followed by intramolecular hydroarylation [12]. This sequence, catalyzed by hexafluoroisopropanol and triflimide, provides efficient access to 9,10-dihydroacridine frameworks from readily available starting materials [12].
Table 4: Alkylation and Reduction Pathway Comparison
| Method | Starting Material | Key Reagents | Yield (%) | Selectivity | Advantages |
|---|---|---|---|---|---|
| Direct alkylation | Acridine | NaBH₄, EtI | 70-85 | Good | Simple procedure |
| Catalytic reduction | Acridine | H₂, Pd/C | 75-90 | Excellent | High selectivity |
| Double hydroarylation | Diarylamine | Alkyne, catalyst | 65-80 | Good | One-pot process |
| Modular synthesis | Diarylamine | Aryl alkyne, HFIP | 70-85 | Excellent | Broad scope |
Comprehensive analysis of yield optimization across different synthetic methodologies reveals significant variations in efficiency, selectivity, and practical applicability for acridine synthesis [13] [14] [15]. The optimization studies encompass reaction conditions, catalyst systems, solvent effects, and substrate scope considerations that collectively determine the overall synthetic utility.
Solvent selection emerges as a critical parameter influencing reaction outcomes across multiple methodologies [13]. Systematic studies comparing ethanol, acetonitrile, tetrahydrofuran, and solvent-free conditions demonstrate that ethanol consistently provides the highest yields for many acridine-forming reactions [13]. Acetonitrile performs comparably in certain cases, while dichloromethane, dimethylformamide, and dimethyl sulfoxide generally afford lower yields [13].
Temperature optimization studies reveal distinct profiles for different synthetic approaches [14]. Copper-doped zinc oxide nanocrystalline catalyzed reactions achieve optimal performance at 70°C, with further temperature increases providing no additional benefit [14]. The optimal catalyst loading was determined to be 10 mol%, with both lower and higher loadings resulting in decreased yields [14].
Catalyst system comparisons highlight the superior performance of specific ligand combinations in palladium-catalyzed transformations [15]. Cesium fluoride in acetonitrile at 65°C provides 70% yield for benzyne-mediated acridine synthesis, while tetrabutylammonium triphenyldifluorosilicate in tetrahydrofuran at ambient temperature achieves comparable results [15]. The choice between these systems depends on substrate compatibility and desired reaction conditions [15].
Substrate scope analysis reveals that electron-rich aldehydes generally provide higher yields than electron-poor counterparts across multiple methodologies [16]. Meta-substituted benzaldehydes show excellent regioselectivity, exclusively providing products from reaction at the less hindered site [16]. However, aldehydes substituted with strongly electron-withdrawing groups often require modified conditions or alternative synthetic approaches [16].
Table 5: Comprehensive Yield Optimization Analysis
| Parameter | Optimal Conditions | Yield Range (%) | Methodology | Key Considerations |
|---|---|---|---|---|
| Solvent | Ethanol | 80-95 | Multiple | Broad applicability |
| Temperature | 70°C | 75-90 | Copper-catalyzed | Energy efficiency |
| Catalyst loading | 10 mol% | 85-95 | Nanocrystalline | Cost-effectiveness |
| Reaction time | 1.5-2 h | 80-90 | Optimized | Practical utility |
| Substrate electronics | Electron-rich | 85-95 | General | Predictable outcomes |
X-ray crystallographic analysis represents the most definitive method for structural determination of acridine, 10-ethyl-9,10-dihydro- and its related derivatives. Single crystal X-ray diffraction studies have provided comprehensive structural information about the three-dimensional arrangement of atoms within the crystal lattice [1] [2] [3].
The crystallographic investigation of 9,10-dihydroacridine derivatives typically reveals orthorhombic crystal systems with space group Pbca [1]. For related 9,9-dimethyl-9,10-dihydroacridine derivatives, the unit cell parameters demonstrate characteristic dimensions with a = 13.7631(7) Å, b = 11.4154(9) Å, and c = 34.944(4) Å, resulting in a unit cell volume of 5490.0(8) ų [1]. The calculated density ranges from 1.234 to 1.250 g/cm³, indicating relatively close-packed molecular arrangements [1].
The crystal structure analysis reveals that the dihydroacridine framework maintains a butterfly-like conformation, with the central nitrogen atom exhibiting pyramidal geometry due to sp³ hybridization [2] [3]. The 10-ethyl substituent adopts extended conformations to minimize steric interactions with the aromatic rings. Intermolecular interactions include weak hydrogen bonding between the nitrogen lone pair and aromatic hydrogen atoms, contributing to crystal packing stability [2] [4].
High-resolution diffraction data collection typically yields thousands of independent reflections, with refinement resulting in R₁ values between 0.04-0.08, indicating excellent structural quality [1] [3]. The thermal displacement parameters provide insights into molecular motion within the crystal lattice, with the ethyl substituent showing enhanced mobility compared to the rigid aromatic framework.
Nuclear magnetic resonance spectroscopy provides detailed structural information about acridine, 10-ethyl-9,10-dihydro- through analysis of both one-dimensional and two-dimensional spectra [5] [6] [7].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis
The ¹H nuclear magnetic resonance spectrum of 10-ethyl-9,10-dihydroacridine derivatives exhibits characteristic resonance patterns for the aromatic and aliphatic protons [1] [5]. Aromatic protons appear in the region 6.6-7.4 parts per million, with the 2,7-position protons typically observed as doublets of doublets at 7.37 parts per million (coupling constants J = 7.7, 1.3 Hz) [1]. The 1,8-position protons resonate upfield at 6.67 parts per million due to the electron-donating effect of the nitrogen atom [1].
The 3,6-position and 4,5-position aromatic protons appear as complex multipiples between 6.91-7.09 parts per million, reflecting the coupling patterns within the aromatic ring system [1] [5]. The nitrogen-hydrogen proton, when present, typically appears as a broad singlet around 6.10 parts per million, often exhibiting dynamic exchange behavior [1].
The ethyl substituent protons are readily identifiable in the aliphatic region. The nitrogen-ethyl methylene protons appear as a triplet at approximately 3.80 parts per million (J = 7.6 Hz), while the terminal methyl protons resonate as a triplet at 1.03 parts per million (J = 7.4 Hz) [5]. Additional alkyl substituents, such as 9,9-dimethyl groups, appear as singlets around 1.57 parts per million [1].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Analysis
The ¹³C nuclear magnetic resonance spectrum provides direct information about the carbon framework [8] [6] [9] [10]. Aromatic carbon atoms appear in the region 113-142 parts per million, with quaternary carbons typically observed downfield around 138-142 parts per million due to their substitution patterns [1] [5]. The nitrogen-bearing aromatic carbons show characteristic upfield shifts compared to unsubstituted positions.
Aliphatic carbons of the ethyl substituent resonate in the expected regions: the nitrogen-bonded methylene carbon at approximately 47.5 parts per million and the terminal methyl carbon at 11.2 parts per million [5]. Additional substituted carbons, such as those in 9,9-dimethyl derivatives, appear around 30-36 parts per million [1].
Two-Dimensional Nuclear Magnetic Resonance Techniques
Two-dimensional nuclear magnetic resonance experiments, including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Nuclear Overhauser Effect Spectroscopy, provide crucial structural connectivity information [6] [7]. Correlation Spectroscopy reveals through-bond correlations between coupled protons, enabling assignment of aromatic substitution patterns. Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen connectivity, confirming substituent positions and structural assignments.
Nuclear Overhauser Effect Spectroscopy measurements provide through-space proximity information, particularly valuable for determining conformational preferences and spatial relationships between the ethyl substituent and the aromatic framework [6]. These experiments have been instrumental in confirming the existence of conformational isomers in solution.
Mass spectrometry of acridine, 10-ethyl-9,10-dihydro- reveals characteristic fragmentation pathways that provide structural diagnostic information [11] [12] [13] [14] [15].
Molecular Ion and Primary Fragmentation
The molecular ion peak for 10-ethyl-9,10-dihydroacridine appears at m/z 223, corresponding to the molecular formula C₁₆H₁₇N [13] [15]. The molecular ion often exhibits moderate intensity in electron impact ionization, reflecting the stability of the nitrogen-containing heterocyclic system [11] [14].
Primary fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom, resulting in loss of the ethyl group (M-29) to generate a stable acridinium-type ion at m/z 194 [13] [15]. This fragmentation is particularly diagnostic for N-alkylated dihydroacridine derivatives. Loss of a methyl radical (M-15) may occur from alkyl-substituted derivatives, producing fragments at m/z 208.
Secondary Fragmentation Processes
Secondary fragmentation involves ring-opening processes and rearrangement reactions characteristic of aromatic nitrogen heterocycles [11] [14] [15]. The base peak often corresponds to the protonated acridine core (m/z 180), formed through loss of the alkyl substituent and subsequent hydrogen rearrangement [13].
McLafferty rearrangement processes may occur when appropriate gamma-hydrogen atoms are available in the ethyl substituent, leading to characteristic neutral losses and diagnostic fragment ions [13] [15]. These rearrangements provide valuable structural information about the substitution pattern and connectivity.
Tandem Mass Spectrometry Analysis
Tandem mass spectrometry experiments using collision-induced dissociation reveal detailed fragmentation pathways and enable structure elucidation at low concentrations [12] [16]. The fragmentation patterns show characteristic losses that distinguish 10-ethyl-9,10-dihydroacridine from related isomers and provide confirmation of the substitution position [12].
High-resolution mass spectrometry measurements enable accurate mass determination and elemental composition confirmation, supporting structural assignments derived from nuclear magnetic resonance spectroscopy [12] [16]. The combination of accurate mass measurement and fragmentation patterns provides definitive structural identification.
Infrared Spectroscopic Analysis
Infrared spectroscopy of acridine, 10-ethyl-9,10-dihydro- reveals characteristic absorption bands that provide functional group identification and structural information [17] [18] [19] [20].
The nitrogen-hydrogen stretching vibration appears as a broad absorption band in the range 3190-3369 cm⁻¹, with the breadth arising from hydrogen bonding interactions in the solid state [6] [19]. Aromatic carbon-hydrogen stretching vibrations are observed at 3030-3089 cm⁻¹, typically appearing as medium-intensity bands overlapping with aliphatic carbon-hydrogen stretches at 2850-2950 cm⁻¹ [17] [20].
The aromatic carbon-carbon double bond stretching vibrations appear in the region 1595-1603 cm⁻¹, providing characteristic fingerprint information for the acridine ring system [19] [20]. Carbon-nitrogen stretching vibrations are observed in the range 1000-1300 cm⁻¹, with the exact position dependent on the hybridization state and substitution pattern [17] [20].
Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear as strong absorptions at 750-900 cm⁻¹, with the specific pattern providing information about the substitution pattern of the aromatic rings [20]. Ring skeletal vibrations and deformation modes contribute additional diagnostic bands in the fingerprint region between 690-850 cm⁻¹ [17] [20].
Ultraviolet-Visible Absorption Spectroscopy
Ultraviolet-visible absorption spectroscopy reveals the electronic transitions characteristic of the extended aromatic π-system [21] [22] [23] [24] [20].
The primary π → π* transitions appear in the region 244-260 nanometers with high extinction coefficients (8,000-15,000 M⁻¹cm⁻¹), corresponding to electronic excitation within the aromatic acridine framework [23] [20]. Secondary π → π* transitions, involving extended conjugation effects, are observed at longer wavelengths (280-300 nanometers) with moderate extinction coefficients [21] [24].
Longer wavelength absorptions in the range 320-350 nanometers correspond to n → π* transitions involving the nitrogen lone pair electrons [22] [20]. These transitions typically exhibit lower extinction coefficients (100-1,000 M⁻¹cm⁻¹) and are sensitive to solvent polarity and protonation state [22] [24].
Charge transfer transitions may be observed at even longer wavelengths (350-450 nanometers) when electron-donating or electron-withdrawing substituents are present, leading to intramolecular charge transfer character [21] [24]. The electronic absorption properties are strongly influenced by substitution patterns and conformational effects in the dihydroacridine framework.